Parogrelil

Übersicht

Beschreibung

Parogrelil is a small molecule drug known for its role as a selective phosphodiesterase 3 inhibitor. It has been developed primarily for the treatment of intermittent claudication, a condition characterized by pain and cramping in the lower limbs due to inadequate blood flow. This compound also exhibits bronchodilatory and anti-inflammatory effects, making it a potential therapeutic agent for respiratory diseases such as asthma .

Wissenschaftliche Forschungsanwendungen

Parogrelil hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen der Phosphodiesterase-Hemmung auf verschiedene biochemische Stoffwechselwege zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation zellulärer Signalwege und sein Potenzial als Therapeutikum für entzündliche Erkrankungen.

Medizin: Erforscht für seine Wirksamkeit bei der Behandlung von intermittierender Claudicatio, Asthma und anderen Atemwegserkrankungen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Phosphodiesterase 3 hemmt, ein Enzym, das für den Abbau von cyclischem Adenosinmonophosphat (cAMP) verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound den cAMP-Spiegel in den Zellen, was zu verschiedenen physiologischen Wirkungen wie Vasodilatation, Bronchodilatation und entzündungshemmenden Reaktionen führt. Die molekularen Ziele von this compound sind glatte Muskelzellen in Blutgefäßen und den Atemwegen, wo es die Signalwege moduliert, die an Muskelentspannung und Entzündung beteiligt sind .

Wirkmechanismus

Target of Action

Parogrelil, also known as NM-702, primarily targets calcium channels and phosphodiesterase . Calcium channels play a crucial role in the contraction of smooth muscles, while phosphodiesterase is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that mediates various physiological responses.

Mode of Action

This compound acts as an inhibitor of both calcium channels and phosphodiesterase . By inhibiting calcium channels, it reduces the influx of calcium ions, leading to the relaxation of smooth muscles. On the other hand, by inhibiting phosphodiesterase, it prevents the breakdown of cAMP, thereby enhancing the physiological responses mediated by cAMP .

Biochemical Pathways

The inhibition of calcium channels and phosphodiesterase by this compound affects several biochemical pathways. The reduction in calcium influx leads to the relaxation of smooth muscles, which is beneficial in conditions like asthma and arteriosclerosis obliterans . The prevention of cAMP breakdown enhances the physiological responses mediated by cAMP, which can have various downstream effects depending on the specific pathway involved .

Pharmacokinetics

It is known to be an orally active compound , suggesting that it has good bioavailability.

Result of Action

This compound’s action results in both bronchodilating and anti-inflammatory effects . By relaxing the smooth muscles in the airways, it helps to alleviate the symptoms of asthma. Its anti-inflammatory effect further contributes to this by reducing inflammation in the airways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Parogrelil kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion verschiedener chemischer Zwischenprodukte umfasst. Einer der wichtigsten Schritte beinhaltet die Bildung einer Pyridazinonringstruktur, die durch die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen erreicht wird. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

- Bildung des Pyridazinonkerns durch Reaktion eines substituierten Phenylhydrazins mit einem geeigneten Diketon.

- Einführung der Brom- und Chlorsubstituenten durch Halogenierungsreaktionen.

- Anlagerung der Propoxy- und Pyridinylmethylgruppen durch nucleophile Substitutionsreaktionen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses, um die Verbindung in größeren Mengen herzustellen. Dies erfordert die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Häufig verwendete Techniken in der industriellen Produktion sind Batchreaktoren, Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie die Chromatographie .

Analyse Chemischer Reaktionen

Reaktionstypen

Parogrelil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden, die seine pharmakologischen Eigenschaften verändern können.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, was möglicherweise seine biologische Aktivität beeinflusst.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen, was zur Bildung von Derivaten mit modifizierten Eigenschaften führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit veränderten pharmakologischen Eigenschaften. Diese Derivate können verwendet werden, um die Struktur-Aktivitäts-Beziehung zu untersuchen und das therapeutische Potenzial der Verbindung zu optimieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cilostazol: Ein weiterer Phosphodiesterase-3-Hemmer, der zur Behandlung der intermittierenden Claudicatio eingesetzt wird.

Milrinon: Ein Phosphodiesterase-3-Hemmer, der zur Behandlung von Herzinsuffizienz eingesetzt wird.

Amrinon: Ähnlich wie Milrinon, eingesetzt wegen seiner inotropen und vasodilatatorischen Wirkungen.

Einzigartigkeit von Parogrelil

This compound ist aufgrund seiner doppelten bronchodilatatorischen und entzündungshemmenden Wirkung einzigartig, was es zu einem potenziellen Therapeutikum für Herz-Kreislauf- und Atemwegserkrankungen macht. Seine selektive Hemmung von Phosphodiesterase 3 unterscheidet es auch von anderen Verbindungen, die breitere oder weniger spezifische Hemm Wirkungen haben können .

Eigenschaften

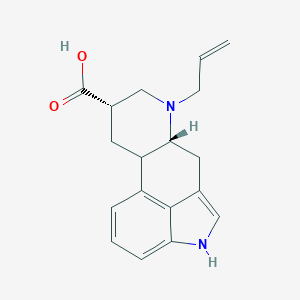

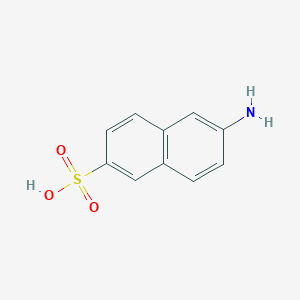

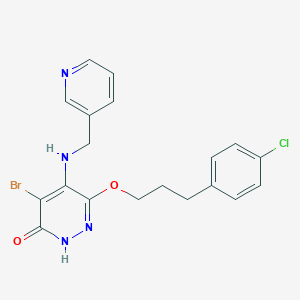

IUPAC Name |

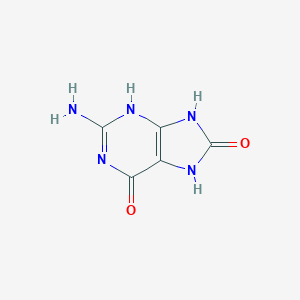

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMYSLFFZJUXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930371 | |

| Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139145-27-0 | |

| Record name | Parogrelil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139145270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAROGRELIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCP9N33NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.